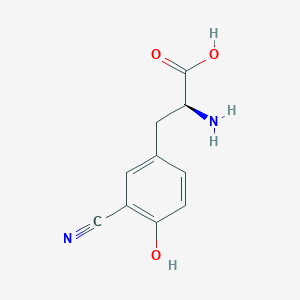

3-(3-Cyano-4-hydroxyphenyl)-l-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Cyano-4-hydroxyphenyl)-l-alanine is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 3-(3-Cyano-4-hydroxyphenyl)-l-alanine is in the development of anticancer agents. Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of amino acids have been synthesized and tested for their antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. These studies indicate that modifications to the amino acid structure can enhance selective targeting of cancerous cells, highlighting the potential of this compound as a scaffold for developing new anticancer drugs .

Acetylcholinesterase Inhibitors

Another area of interest is the inhibition of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds derived from amino acids, including those with a similar structure to this compound, have demonstrated promising inhibitory activity against acetylcholinesterase. This suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .

Biochemical Applications

Antimicrobial Properties

The incorporation of non-natural amino acids like this compound into antimicrobial peptides has been investigated for enhancing their stability and efficacy. Studies indicate that such substitutions can preserve the antimicrobial activity while improving cytocompatibility with human cells. This property is crucial for developing new antimicrobial agents that are both effective against pathogens and safe for human use .

Peptide Synthesis

The compound can serve as a building block in peptide synthesis, particularly in creating peptides with enhanced biological activities. The ability to modify the amino acid sequence allows researchers to tailor peptides for specific functions, such as improved binding affinity or increased resistance to enzymatic degradation .

Material Science

Polymer Applications

In material science, derivatives of amino acids have been explored for their potential in creating biodegradable polymers. The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties and environmental stability. Such polymers are valuable in various applications, including drug delivery systems and biodegradable packaging materials .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |

| Acetylcholinesterase inhibitors | Promising inhibitory activity for Alzheimer's | |

| Biochemical Applications | Antimicrobial peptides | Enhanced stability and cytocompatibility |

| Peptide synthesis | Tailored peptides with specific functions | |

| Material Science | Biodegradable polymers | Improved mechanical properties |

Case Studies

- Anticancer Activity Study : A series of compounds based on similar amino acid structures were synthesized and tested against HCT-116 and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective anticancer properties .

- Acetylcholinesterase Inhibition Study : Research involving molecular docking simulations revealed that specific modifications to the amino acid structure significantly enhanced binding interactions with acetylcholinesterase, indicating potential therapeutic benefits in treating neurodegenerative diseases .

- Antimicrobial Peptide Enhancement : A study focused on substituting natural amino acids with non-natural counterparts like this compound demonstrated improved antimicrobial activity while maintaining human cell compatibility, paving the way for safer antimicrobial treatments .

Propiedades

Fórmula molecular |

C10H10N2O3 |

|---|---|

Peso molecular |

206.20 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-(3-cyano-4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H10N2O3/c11-5-7-3-6(1-2-9(7)13)4-8(12)10(14)15/h1-3,8,13H,4,12H2,(H,14,15)/t8-/m0/s1 |

Clave InChI |

UGAKFUKRKDNFOB-QMMMGPOBSA-N |

SMILES isomérico |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C#N)O |

SMILES canónico |

C1=CC(=C(C=C1CC(C(=O)O)N)C#N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.